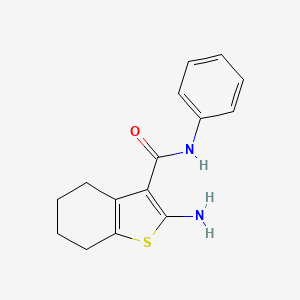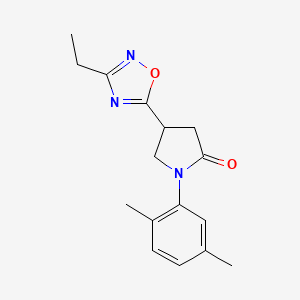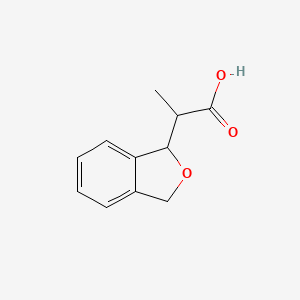
Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic chemistry, and its unique properties make it an attractive target for synthesis and experimentation. In
Mecanismo De Acción
The mechanism of action of Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate is not well understood, but it is believed to involve the interaction of the fluorosulfonyl group with various biological targets. This interaction may lead to changes in the structure or function of these targets, which could ultimately result in the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that this compound may have anti-inflammatory and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, which could make it a useful tool for studying enzyme function in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate in lab experiments is its ability to introduce a fluorosulfonyl group into organic molecules. This functional group has unique properties that can be exploited for a variety of research applications. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate. Some possible areas of exploration include:
1. Further studies on the mechanism of action of this compound, including its interactions with biological targets and its effects on enzyme activity.
2. Development of new synthetic methods for producing this compound with improved yields and purity.
3. Exploration of the potential medicinal applications of this compound, including its use as a drug candidate for the treatment of cancer and inflammation.
4. Investigation of the toxicity and safety of this compound, including its effects on human health and the environment.
5. Development of new research tools and techniques that incorporate this compound, such as fluorescent probes and biosensors.
Conclusion
This compound is a versatile and valuable compound for scientific research. Its unique properties make it an attractive target for synthesis and experimentation, and its potential applications in organic and medicinal chemistry are vast. As research on this compound continues, it is likely that new and exciting applications will emerge, further expanding our understanding of its properties and potential.
Métodos De Síntesis
The synthesis of Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate involves the reaction of 3-fluorobenzenesulfonyl chloride with methoxymethyl magnesium bromide in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound for research purposes.
Aplicaciones Científicas De Investigación
Methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic chemistry reactions. It can be used to introduce a fluorosulfonyl group into a variety of organic molecules, allowing researchers to study the effects of this functional group on the properties of the resulting compounds.
In addition to its use in organic chemistry, this compound has also been studied for its potential applications in medicinal chemistry. Researchers have explored the use of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
methyl 3-fluorosulfonyl-5-(methoxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLFSAOYVCJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)

![(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2466381.png)
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)




![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)